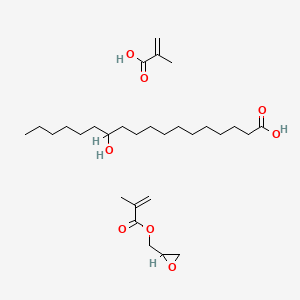
1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with dichlorophenyl and dimethyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione typically involves the reaction of 3,4-dichloroaniline with diethanolamine, followed by cyclization and subsequent chlorination steps. The reaction conditions often include the use of thionyl chloride and other chlorinating agents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine and bromine are employed for substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(3,4-dichlorophenyl)-2,5-piperazinedione: A structurally similar compound with slight variations in the substitution pattern.
Bis(4-chlorophenyl) sulfone: Another related compound with different functional groups and properties.
Uniqueness
1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione stands out due to its unique combination of dichlorophenyl and dimethyl substitutions on the piperazine ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
63349-35-9 |
|---|---|
Formule moléculaire |
C18H14Cl4N2O2 |
Poids moléculaire |
432.1 g/mol |
Nom IUPAC |
1,4-bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C18H14Cl4N2O2/c1-9-17(25)24(12-4-6-14(20)16(22)8-12)10(2)18(26)23(9)11-3-5-13(19)15(21)7-11/h3-10H,1-2H3 |
Clé InChI |
JNLXCEHTUNFSCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(C(=O)N1C2=CC(=C(C=C2)Cl)Cl)C)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


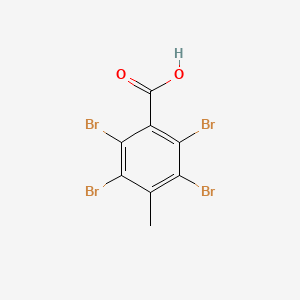
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)


![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)

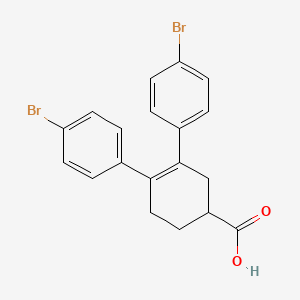
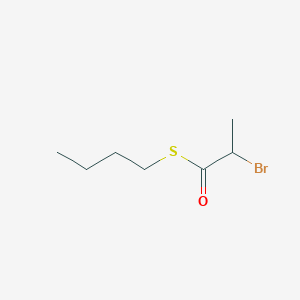
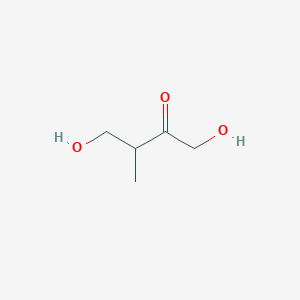
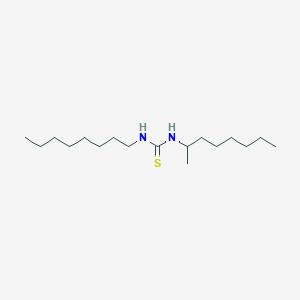
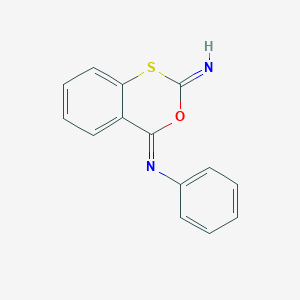

![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
